2,4,4-Triphenyl-2-oxazolin-5-one
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Overview
Description
2,4,4-Triphenyl-2-oxazolin-5-one is a heterocyclic compound with the molecular formula C21H15NO2. It belongs to the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Triphenyl-2-oxazolin-5-one typically involves the cyclization of substituted α-acylamino acids with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like benzene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Triphenyl-2-oxazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted oxazolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted oxazolines, amine derivatives, and oxazole compounds .
Scientific Research Applications
2,4,4-Triphenyl-2-oxazolin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,4,4-Triphenyl-2-oxazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2,4-Diphenyl-2-oxazolin-5-one
Comparison: 2,4,4-Triphenyl-2-oxazolin-5-one is unique due to its triphenyl substitution, which imparts distinct chemical and physical properties. Compared to other oxazoline derivatives, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
61365-94-4 |
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Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2,4,4-triphenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H15NO2/c23-20-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)22-19(24-20)16-10-4-1-5-11-16/h1-15H |
InChI Key |
FDCNXEHWJNKGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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